molecular formula C6H9F2N3 B2436801 [3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine CAS No. 2098056-10-9

[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine

Cat. No.: B2436801
CAS No.: 2098056-10-9
M. Wt: 161.156
InChI Key: WDKKGZNYJVJZSJ-UHFFFAOYSA-N
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Description

[3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine: is a chemical compound that features a pyrazole ring substituted with difluoromethyl and methyl groups

Chemical Reactions Analysis

Types of Reactions

[3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce various substituted pyrazoles .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Biological Activity

[3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a difluoromethyl group, which enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C6_6H9_9F2_2N, with a molecular weight of 139.14 g/mol. The structure features a pyrazole ring substituted at the 3-position with a difluoromethyl group and at the 4-position with a methanamine moiety.

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in the areas of enzyme inhibition and antimalarial effects.

Enzyme Inhibition

Studies have shown that this compound acts as an enzyme inhibitor , which is crucial for its potential therapeutic applications. The difluoromethyl group enhances its binding affinity to target enzymes, making it effective against various pathogens.

Antimalarial Activity

Recent investigations highlight the compound's potential as an antimalarial agent . It has been shown to inhibit specific targets associated with Plasmodium spp., the causative agents of malaria. In particular, it has been evaluated alongside other compounds for its efficacy in inhibiting PfATP4, a sodium pump critical for the survival of malaria parasites .

Pharmacological Testing

A study reported that compounds similar to this compound demonstrated significant antimalarial activity in vitro. The compound was tested against various strains of Plasmodium, showing promising results in reducing parasitemia levels in animal models .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionEffective against specific enzymes involved in pathogen metabolism
AntimalarialInhibits PfATP4 sodium pump in Plasmodium spp.
Anti-inflammatoryPotential candidates for anti-inflammatory therapies

The mechanism by which this compound exerts its biological effects involves interaction with molecular targets through hydrogen bonding facilitated by the difluoromethyl group. This interaction enhances its stability and efficacy against specific biological pathways.

Properties

IUPAC Name

[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N3/c1-11-3-4(2-9)5(10-11)6(7)8/h3,6H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKKGZNYJVJZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2098056-10-9
Record name [3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine
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